N,4-diethylaniline hydrochloride

Catalog No.
S847239
CAS No.
1417363-66-6
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,4-diethylaniline hydrochloride

CAS Number

1417363-66-6

Product Name

N,4-diethylaniline hydrochloride

IUPAC Name

N,4-diethylaniline;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-3-9-5-7-10(8-6-9)11-4-2;/h5-8,11H,3-4H2,1-2H3;1H

InChI Key

BFCRSWAUIDQSCQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NCC.Cl

Canonical SMILES

CCC1=CC=C(C=C1)NCC.Cl

N,4-diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN and a molecular weight of 185.69 g/mol. It appears as a white to nearly white crystalline powder and is primarily used in research and industrial applications. The compound is classified as a tertiary amine due to the presence of two ethyl groups attached to the nitrogen atom in the aniline structure. The hydrochloride form indicates the presence of a hydrochloric acid moiety, which enhances its solubility in water and makes it easier to handle in various chemical processes .

As with most chemicals, it is advisable to handle N,4-diethylaniline hydrochloride with caution due to the lack of extensive safety data. Here are some general safety considerations:

  • Potential for skin and eye irritation: Amines can be irritating to the skin and eyes [].
  • Potential respiratory tract irritation: Inhalation of dust or vapors should be avoided.
  • Potential flammability: Organic compounds with aromatic rings can be flammable.
Typical of aromatic amines. These include:

  • Electrophilic Aromatic Substitution: The electron-donating ethyl groups increase the reactivity of the aromatic ring, allowing for substitutions at various positions.
  • Acid-Base Reactions: As a weak base, N,4-diethylaniline can react with strong acids to form salts.
  • Reduction Reactions: The compound can be reduced to corresponding amines or other derivatives under appropriate conditions.

These reactions are crucial for synthetic organic chemistry, particularly in the production of dyes, pharmaceuticals, and agrochemicals.

Research indicates that N,4-diethylaniline hydrochloride exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest that derivatives of diethylaniline have potential antimicrobial effects.
  • Cytotoxicity: Certain analogs may exhibit cytotoxic activity against various cancer cell lines, although specific data on N,4-diethylaniline hydrochloride is limited.
  • Neurotoxicity: Compounds in the diethylaniline family have been studied for their neurotoxic effects, necessitating caution in handling and usage.

The biological implications of this compound should be explored further through rigorous pharmacological studies.

N,4-diethylaniline hydrochloride can be synthesized through several methods:

  • Amination Reaction: The reaction between 4-bromoaniline and diethylamine under basic conditions can yield N,4-diethylaniline. The hydrochloride salt can then be formed by treating the product with hydrochloric acid.
  • Reduction of Nitro Compounds: Starting from 4-nitroaniline, reduction using hydrogen gas in the presence of a catalyst can produce N,4-diethylaniline. Subsequent treatment with hydrochloric acid provides the hydrochloride salt.

These methods highlight the versatility in synthesizing this compound for various applications.

N,4-diethylaniline hydrochloride finds applications in several fields:

  • Dyes and Pigments: It is utilized as an intermediate in the synthesis of azo dyes and other colorants.
  • Pharmaceuticals: The compound serves as a building block for various pharmaceutical agents.
  • Chemical Research: It is commonly used in laboratories for research purposes due to its reactive nature and ability to form derivatives.

These applications underscore its significance in both industrial and academic settings.

Interaction studies involving N,4-diethylaniline hydrochloride focus on its reactivity with other chemical species:

  • With Electrophiles: The compound readily reacts with electrophiles due to the nucleophilic nature of the nitrogen atom.
  • With Biological Molecules: Preliminary studies suggest interactions with proteins and nucleic acids that could influence biological pathways.

Further investigation into these interactions could provide insights into its potential therapeutic uses or toxicological effects.

Several compounds share structural similarities with N,4-diethylaniline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-Diethylaniline HydrochlorideC10H16ClNContains two ethyl groups on nitrogen; less reactive than N,4-diethylaniline.
4-DiethylaminobenzaldehydeC11H15ClNContains an aldehyde functional group; used in organic synthesis.
4-(Diethylamino)methylphenolC12H17ClNExhibits phenolic properties; utilized in dye production.

N,4-diethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring and its potential applications in dye chemistry and pharmaceuticals. Its reactivity profile also distinguishes it from other similar compounds.

Dates

Modify: 2023-08-16

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